molecular formula C22H21NO2 B2770705 N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396805-50-7

N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2770705
CAS RN: 1396805-50-7
M. Wt: 331.415
InChI Key: JXZBTCPWADFZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide” are not available, related compounds have been synthesized. For instance, a series of new 3-hydroxy-3-(2-oxoethyl)-1-(3-phenylpropyl) indolin-2-one derivatives were synthesized by knoevenagel condensation of N-phenylpropyl–5-substituted indole-2,3-diones with various acetophenones analogues .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its components. The compound contains a phenylpropyl group, which is a fragment of the organic compound 3-Phenylpropanol . This compound has a molecular weight of 136.1910 and its IUPAC Standard InChI is InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides revealed significant antibacterial and antimycobacterial activity, suggesting the potential of related compounds in the development of new antimicrobial agents. These compounds demonstrated activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, indicating their potential as leads for novel antimicrobial drugs (Goněc et al., 2015).

Pharmacophore Mapping and Antimicrobial Activity

The consensus-based pharmacophore mapping for N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, as explored in another study, highlighted their antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus isolates. This underscores the potential of N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide related structures in combating antibiotic-resistant bacterial infections (Bąk et al., 2020).

Anticancer Research

Functionalized amino acid derivatives, including those structurally similar to N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This suggests the utility of these compounds in designing new anticancer agents, with some showing promising cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Antitrypanosomal Activity

Research on 3-hydroxynaphthalene-2-carboxanilides for their antitrypanosomal activity indicates that certain derivatives exhibit significant activity against Trypanosoma brucei brucei. This highlights the potential of compounds related to N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide in the development of new treatments for trypanosomiasis, a neglected tropical disease (Kos et al., 2018).

Future Directions

Given the limited information available for “N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide”, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. This could include antimicrobial and antioxidant activities, similar to related compounds .

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-21(19-9-5-2-6-10-19)15-16-23-22(25)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-14,21,24H,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZBTCPWADFZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.